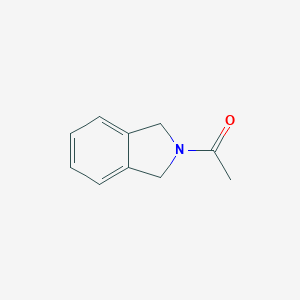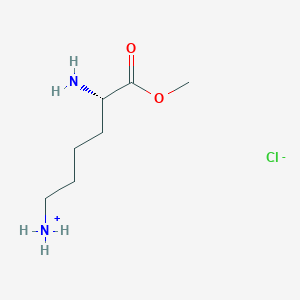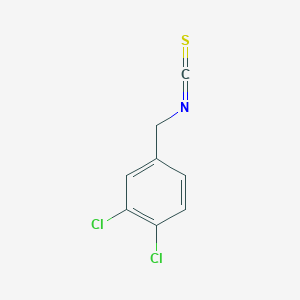![molecular formula C20H21N8NaO5 B097918 Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt CAS No. 15475-56-6](/img/structure/B97918.png)
Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt
Vue d'ensemble
Description
Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt is a chemical compound known for its significant role in various scientific and medical applications. It is commonly referred to as Methotrexate sodium, a well-known antineoplastic agent used in the treatment of cancer and autoimmune diseases .
Mécanisme D'action
Target of Action
Methotrexate Sodium primarily targets the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the synthesis of nucleotides, which are essential for DNA replication and cell division .
Mode of Action
Methotrexate Sodium acts as an antimetabolite . It binds irreversibly to DHFR, inhibiting the formation of reduced folates . This inhibition results in the suppression of purine and thymidylic acid synthesis, thereby interfering with DNA synthesis, repair, and cellular replication .
Biochemical Pathways
The major physiological interactions of Methotrexate Sodium include the folate pathway , adenosine , prostaglandins , leukotrienes , and cytokines . By inhibiting DHFR, Methotrexate Sodium disrupts the folate pathway, leading to a decrease in the synthesis of purine nucleotides and thymidylate . This disruption affects the production of DNA and RNA, thereby inhibiting cell division and proliferation .
Pharmacokinetics
Methotrexate Sodium exhibits variable absorption when administered orally . Its bioavailability tends to decrease at higher doses . The drug undergoes minimal metabolism, with less than 10% of each dose being metabolized to 7-OH-methotrexate by hepatic aldehyde oxidase . The majority of Methotrexate Sodium is excreted unchanged in the urine .
Result of Action
The primary result of Methotrexate Sodium’s action is the inhibition of cell division and proliferation . This effect is particularly pronounced in actively proliferating tissues such as malignant cells, bone marrow, fetal cells, buccal and intestinal mucosa, and cells of the urinary bladder . Methotrexate Sodium’s action can lead to the suppression of inflammation and control of cell division in neoplastic diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methotrexate Sodium. For instance, urine pH has been identified as an independent risk factor for Methotrexate-induced nephrotoxicity . Additionally, hypoalbuminemia has been proposed to alter Methotrexate clearance through increased formation of intracellular Methotrexate polyglutamates and the development of third-space fluid collections . Therefore, monitoring these factors is crucial during Methotrexate Sodium therapy.
Analyse Biochimique
Biochemical Properties
Methotrexate Sodium inhibits several enzymes responsible for nucleotide synthesis . This inhibition leads to suppression of inflammation as well as prevention of cell division . Major physiological interactions of Methotrexate Sodium include the folate pathway, adenosine, prostaglandins, leukotrienes, and cytokines . Polyglutamation of Methotrexate Sodium affects its pharmacokinetic and pharmacodynamic properties and prolongs its effect .
Cellular Effects
Methotrexate Sodium has a significant impact on various types of cells and cellular processes. It suppresses inflammation caused by arthritis and controls cell division in neoplastic diseases such as breast cancer and non-Hodgkin’s lymphoma . It also affects folic acid metabolism, which can result in alterations of mean corpuscular volume .
Molecular Mechanism
Methotrexate Sodium is a folate derivative that competitively inhibits dihydrofolate reductase (DHFR), an enzyme that participates in the tetrahydrofolate synthesis . This inhibition leads to suppression of inflammation as well as prevention of cell division . Methotrexate Sodium is metabolized by folylpolyglutamate synthase to methotrexate polyglutamate in the liver as well as in tissues .
Temporal Effects in Laboratory Settings
The effects of Methotrexate Sodium change over time in laboratory settings. The drug is generally administered in high doses for cancer treatment, and its toxic effects can be delicate due to the adverse effects . The side effect profile of Methotrexate Sodium varies markedly according to dose .
Dosage Effects in Animal Models
The effects of Methotrexate Sodium vary with different dosages in animal models . High-dose Methotrexate Sodium therapy is primarily used for the treatment of several types of cancer, including central nervous system lymphomas, osteosarcoma, and acute lymphoblastic leukemia .
Metabolic Pathways
Methotrexate Sodium is involved in several metabolic pathways. It inhibits purine and pyrimidine synthesis, transmethylation reactions, translocation of nuclear factor- κB (NF- κB) to the nucleus, signaling via the Janus kinase (JAK)–signal transducer and activator of transcription (STAT) pathway and nitric oxide production, as well as the promotion of adenosine release and expression of certain long non-coding RNAs .
Transport and Distribution
Methotrexate Sodium is transported and distributed within cells and tissues . It has a bioavailability of 64-90%, though this decreases at oral doses above 25mg due to saturation of the carrier-mediated transport of Methotrexate Sodium .
Subcellular Localization
Methotrexate Sodium and its active metabolites—methotrexate polyglutamates (MTXPGs)—are found in the plasma of patients . The exact mechanism of transport across the cell membrane and the disposition of active Methotrexate Sodium metabolites are not well described in the literature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt involves several steps. One common method includes the alkylation of diethyl N-(4-(methylamino)benzoyl)glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. The resulting product is then hydrolyzed to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on cellular processes and metabolic pathways.
Medicine: Methotrexate sodium is widely used in the treatment of cancer, rheumatoid arthritis, and psoriasis.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: The parent compound of Methotrexate sodium, used in similar medical applications.
Aminopterin: Another folic acid antagonist with similar mechanisms of action.
Pemetrexed: A chemotherapy drug that also inhibits folate-dependent enzymes.
Uniqueness
Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt is unique due to its specific structure, which allows it to effectively inhibit dihydrofolate reductase. This makes it particularly effective in treating certain types of cancer and autoimmune diseases .
Propriétés
Numéro CAS |
15475-56-6 |
|---|---|
Formule moléculaire |
C20H21N8NaO5 |
Poids moléculaire |
476.4 g/mol |
Nom IUPAC |
sodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C20H22N8O5.Na/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);/q;+1/p-1/t13-;/m0./s1 |
Clé InChI |
BKBBTCORRZMASO-ZOWNYOTGSA-M |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)O.[Na+] |
SMILES isomérique |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Na+] |
SMILES canonique |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].[Na+] |
| 7532-09-4 15475-56-6 |
|
Numéros CAS associés |
59-05-2 (Parent) |
Synonymes |
Amethopterin Dicesium Salt Methotrexate Hydrate, Methotrexate Methotrexate Methotrexate Hydrate Methotrexate Sodium Methotrexate, (D)-Isomer Methotrexate, (DL)-Isomer Methotrexate, Dicesium Salt Methotrexate, Disodium Salt Methotrexate, Sodium Salt Mexate Sodium, Methotrexate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B97853.png)




